molecular formula C16H15NO4 B2531064 N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1428352-71-9

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2531064
CAS No.: 1428352-71-9
M. Wt: 285.299
InChI Key: LCHXRVLYSDECJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound features a furan ring and a benzofuran ring, both of which are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxybenzofuran-2-carboxylic acid with 2-(furan-3-yl)ethylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
  • N-(2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
  • N-(2-(pyridin-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Uniqueness

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to the specific positioning of the furan ring at the 3-position of the ethyl chain. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group on the benzofuran ring further enhances its potential for diverse applications .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12-9-14(21-15(12)13)16(18)17-7-5-11-6-8-20-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHXRVLYSDECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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